molecular formula C17H17ClN4O4S2 B2941727 (5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351652-47-5

(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Numéro de catalogue: B2941727
Numéro CAS: 1351652-47-5
Poids moléculaire: 440.92
Clé InChI: PRSJDIOJNBAYSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule featuring:

  • A piperazine core linked via a methanone bridge, a common motif in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity.
  • A 4-(thiophen-2-yl)thiazol-2-ylmethyl substituent on the piperazine, combining thiophene (a sulfur-containing heterocycle) and thiazole (a nitrogen-sulfur heterocycle), which may influence lipophilicity and target binding.
  • A hydrochloride salt formulation, improving solubility for pharmacological applications.

Propriétés

IUPAC Name

(5-nitrofuran-2-yl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2.ClH/c22-17(13-3-4-16(25-13)21(23)24)20-7-5-19(6-8-20)10-15-18-12(11-27-15)14-2-1-9-26-14;/h1-4,9,11H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJDIOJNBAYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex molecule with significant biological activity, particularly in the context of antimicrobial and antitubercular properties. This article explores its synthesis, biological activity, structure-activity relationships, and potential applications in medicine.

1. Synthesis of the Compound

The synthesis of this compound typically involves the coupling of a 5-nitrofuran moiety with a piperazine derivative containing a thiazole ring. The synthetic route may include:

  • Formation of the Nitro Group : The nitro group on the furan ring is crucial for biological activity, enhancing the compound's interaction with microbial targets.
  • Piperazine and Thiazole Linkage : The piperazine ring provides structural stability and enhances solubility, while the thiazole contributes to the pharmacological profile by interacting with biological targets.

2.1 Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). Studies have shown that derivatives containing nitrofuran and thiazole rings demonstrate potent inhibitory effects.

CompoundMIC (μM)Target Pathogen
(5-Nitrofuran-2-yl)(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine5.71Mtb H37Rv
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide0.22Mtb H37Rv
5-(5-nitrothiophen-2-yl)-3-phenyl-pyrazole derivatives<10Mtb H37Rv

The minimum inhibitory concentration (MIC) values indicate that compounds with substituted nitrofuran derivatives can be more effective than standard treatments like Isoniazid (INH) and Rifampicin (RIF) .

The mechanism of action for nitrofuran derivatives often involves:

  • Reduction of Nitro Group : The nitro group is reduced to form reactive intermediates that interact with bacterial DNA or proteins, leading to cell death.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes critical for bacterial metabolism, such as pantothenate synthetase in Mtb .

3. Structure-Activity Relationships (SAR)

Understanding the structure–activity relationships is vital for optimizing the biological activity of these compounds:

  • Substituent Effects : Electron-withdrawing groups on the aromatic rings enhance activity by increasing the electrophilicity of the nitro group.
  • Ring Modifications : Variations in the piperazine and thiazole components can significantly influence solubility and binding affinity to biological targets .

Case Study 1: Antitubercular Activity

A series of synthesized compounds were screened against Mtb H37Rv using resazurin microtiter assay (REMA). The most active derivative demonstrated an MIC comparable to INH, highlighting the potential for developing new antitubercular agents from nitrofuran derivatives .

Case Study 2: Antileishmanial Activity

Another study focused on optimizing antileishmanial activity through modifications in the piperazinyl-linked thiadiazoles. The findings indicated that certain structural modifications led to enhanced efficacy against Leishmania species, showcasing the versatility of nitrofuran derivatives in treating various infectious diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s design aligns with two classes of molecules discussed in the evidence: (1) arylpiperazine derivatives and (2) thiophene/thiazole-containing heterocycles . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Notes (Based on Evidence) Reference
(5-Nitrofuran-2-yl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride - 5-Nitrofuran
- Piperazine-thiazole-thiophene hybrid
- Hydrochloride salt
Hypothesized antimicrobial/antiparasitic activity (nitrofuran moiety) N/A
Compound 21 (MK37) - Thiophen-2-yl
- Piperazine linked to trifluoromethylphenyl
- Methanone bridge
Synthesized for kinase inhibition studies; trifluoromethyl enhances lipophilicity [3], [7]
Compound 5 - Pyrazole ring
- Piperazine-trifluoromethylphenyl
- Butan-1-one linker
Evaluated for conformational flexibility; pyrazole may alter binding kinetics [7]
Pioglitazone Hydrochloride - Thiazolidine-2,4-dione core
- Ethoxy-benzyl group
- Hydrochloride salt
Approved antidiabetic (PPAR-γ agonist); structural dissimilarity highlights piperazine’s versatility [4]

Key Findings:

Impact of Substituents on Bioactivity :

  • The 5-nitrofuran group in the target compound distinguishes it from analogs like MK37 (trifluoromethylphenyl) and Compound 5 (pyrazole). Nitrofurans are historically associated with antimicrobial activity, while trifluoromethyl groups enhance metabolic stability .
  • The thiophene-thiazole hybrid in the target compound may improve π-π stacking interactions compared to simpler aryl substituents in MK36.

Role of Piperazine :

  • Piperazine derivatives, such as those in MK37 and the target compound, are frequently utilized for their balanced solubility and conformational adaptability. The thiazole-thiophene side chain in the target compound could increase steric bulk compared to MK37’s linear trifluoromethylphenyl group .

Salt Formulation :

  • Both the target compound and pioglitazone hydrochloride utilize hydrochloride salts to enhance aqueous solubility, a critical factor for oral bioavailability .

Synthetic Challenges :

  • The synthesis of the target compound likely involves multi-step coupling of thiophene-thiazole and nitrofuran precursors, akin to methods described for MK37 (e.g., nucleophilic substitution on piperazine) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.